2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-)
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Overview
Description
2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) is a chemical compound with the molecular formula C7H8F3NO2 and a molecular weight of 195.14 g/mol . This compound is known for its unique structure, which includes a piperidinone ring substituted with a trifluoroacetyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) typically involves the reaction of piperidinone with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at a low level to prevent decomposition of the reactants and to ensure a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidinone derivatives .
Scientific Research Applications
2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidinone
- 3-(2,2,2-Trifluoroacetyl)piperidine
- N-Methyl-2-piperidinone
Uniqueness
2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C7H7F3NO2- |
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Molecular Weight |
194.13 g/mol |
IUPAC Name |
(1Z)-2,2,2-trifluoro-1-(2-oxopiperidin-3-ylidene)ethanolate |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h12H,1-3H2,(H,11,13)/p-1/b5-4- |
InChI Key |
HKNMJWQVOYWWEY-PLNGDYQASA-M |
Isomeric SMILES |
C1C/C(=C(\C(F)(F)F)/[O-])/C(=O)NC1 |
Canonical SMILES |
C1CC(=C(C(F)(F)F)[O-])C(=O)NC1 |
Origin of Product |
United States |
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